2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)-
Description
2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)- is a heterocyclic compound featuring a benzoxazolethione core substituted with a 4-morpholinylmethyl group at the 3-position. The benzoxazolethione scaffold is characterized by a fused benzene ring and an oxazole ring, where the oxygen atom in the oxazole is replaced by a sulfur atom at the 2-position.
For instance, compound 11 (a benzoxazolethione with an indole substituent) has a melting point of 157–159°C, distinct spectral features (¹H NMR: δ 4.96 ppm for the methylene group; IR: 3050–3150 cm⁻¹ for N–H stretching), and crystallographic data resolved via X-ray diffraction .
Properties
CAS No. |
5698-82-8 |
|---|---|
Molecular Formula |
C12H14N2O2S |
Molecular Weight |
250.32 g/mol |
IUPAC Name |
3-(morpholin-4-ylmethyl)-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C12H14N2O2S/c17-12-14(9-13-5-7-15-8-6-13)10-3-1-2-4-11(10)16-12/h1-4H,5-9H2 |
InChI Key |
GTYLXIGVGKPROW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3OC2=S |
Origin of Product |
United States |
Biological Activity
2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)-, also known as BMTM, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of BMTM, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- IUPAC Name: 2(3H)-Benzoxazolethione, 3-(4-morpholinylmethyl)-
- CAS Number: 5698-82-8
- Molecular Formula: C12H13N3OS
- Molecular Weight: 241.31 g/mol
BMTM exhibits biological activity primarily through its interaction with various molecular targets. Its mechanism of action is believed to involve:
- Inhibition of Enzymes: BMTM has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. This inhibition can lead to altered metabolic processes and may contribute to its anticancer properties.
- Antioxidant Activity: The compound demonstrates antioxidant properties, which may help in reducing oxidative stress within cells, thereby protecting against cellular damage.
Anticancer Properties
Research indicates that BMTM possesses significant anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest: BMTM can cause cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Induction of Apoptosis: It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Inhibition of Tumor Growth: In vivo studies have shown that BMTM can significantly reduce tumor size in xenograft models.
Antimicrobial Activity
BMTM has also been evaluated for its antimicrobial properties. Research findings suggest:
- Broad-Spectrum Activity: The compound exhibits activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents.
- Mechanism of Action: The antimicrobial effect is likely due to the disruption of microbial cell membranes and interference with metabolic pathways.
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with BMTM resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of exposure. Flow cytometry analysis indicated that BMTM induced apoptosis in these cells.
Study 2: Antimicrobial Activity
In a separate investigation, BMTM was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, indicating its potential as an antimicrobial agent.
Data Summary
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anticancer Activity | Induces apoptosis in MCF-7 cells | |
| Cell Cycle Arrest | G2/M phase arrest | |
| Antimicrobial Activity | MIC = 32 µg/mL for S. aureus | |
| MIC = 32 µg/mL for E. coli |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzoxazolethione Derivatives
Key Observations :
- The morpholinylmethyl group distinguishes the target compound from analogs with indole, benzyl, or halogen substituents. Morpholine’s tertiary amine may confer improved membrane permeability compared to indole’s aromatic system .
- Chlorinated derivatives (e.g., 5,6-dichloro) exhibit enhanced electrophilicity, making them more reactive in nucleophilic substitutions .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
Key Observations :
- The morpholinylmethyl analog’s melting point is expected to differ from compound 11 due to morpholine’s conformational flexibility versus indole’s rigidity.
- IR spectra of morpholine-containing compounds typically show bands at ~1100 cm⁻¹ (C–O–C stretching) and ~2800 cm⁻¹ (C–H stretching in morpholine) .
Key Observations :
Table 4: Reported Bioactivities of Related Compounds
Key Observations :
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